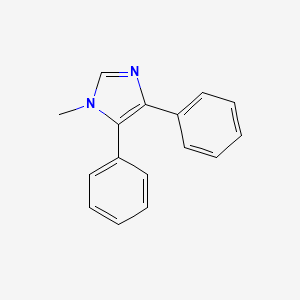

1-methyl-4,5-diphenyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50609-88-6 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-methyl-4,5-diphenylimidazole |

InChI |

InChI=1S/C16H14N2/c1-18-12-17-15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

VDIRUWTYFVIERN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4,5 Diphenyl 1h Imidazole Derivatives

Electrophilic Aromatic Substitution on Phenyl and Imidazole (B134444) Moieties

The 1-methyl-4,5-diphenyl-1H-imidazole molecule presents multiple sites for electrophilic attack: the imidazole ring and the two phenyl rings. The imidazole ring itself is generally susceptible to electrophilic substitution, typically at the 4 and 5-positions. globalresearchonline.netquora.com However, in the case of this compound, these positions are already substituted. This directs electrophilic attack towards the phenyl rings. The aromatic nature of the phenyl groups makes them amenable to electrophilic substitution, rendering the parent compound a versatile scaffold in organic synthesis. researchgate.net

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on the phenyl rings of this compound is dictated by the directing effect of the imidazolyl substituent. The nature of any pre-existing substituents on the phenyl rings will further influence the position of subsequent electrophilic attack.

Substituents on an aromatic ring are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org Activating groups increase the rate of reaction compared to benzene (B151609) and typically direct incoming electrophiles to the ortho and para positions. libretexts.orgnih.gov Conversely, deactivating groups slow down the reaction and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.orgnih.gov

In the context of electrophilic substitution on the phenyl rings of this compound, the imidazolyl group itself acts as a substituent. The directing influence of this group, along with any other substituents on the phenyl rings, will determine the position of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, in the nitration of substituted benzenes, an -OH group strongly directs ortho and para, while a -NO2 group is strongly meta-directing. wikipedia.org Halogens are a unique case, being deactivating yet ortho- and para-directing. nih.gov

Studies on the regioselective halogenation of similar complex heterocyclic systems, such as 1,4-benzodiazepinones, have shown that the site of halogenation can be controlled by the reaction conditions. nih.gov Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can lead to substitution on one aromatic ring, while palladium-catalyzed C-H activation can direct the halogen to a different, specific position on another ring. nih.gov While specific studies on the regioselective halogenation of this compound are not extensively documented, these principles of directing effects and catalyst-controlled regioselectivity would apply.

Role of the N-Methyl Group on Reactivity

The presence of the methyl group at the N-1 position of the imidazole ring has a significant impact on the molecule's reactivity. Firstly, it prevents tautomerism, which would otherwise exist in the corresponding N-H compound. nih.gov This locks the substitution pattern and influences the electronic properties of the ring.

Nucleophilic Reactions and Additions to the Imidazole Ring

The imidazole ring in this compound, particularly the nitrogen atoms, can act as a nucleophile. The lone pair of electrons on the N-3 nitrogen is available for nucleophilic attack. nih.gov This reactivity allows for a variety of synthetic transformations, including alkylation and acylation.

Alkylation, Acylation, and Interaction with Carbonyl Halides

Alkylation: The N-3 position of this compound can be alkylated to form a quaternary imidazolium (B1220033) salt. This is a common reaction for imidazoles, where the nucleophilic nitrogen attacks an alkyl halide. nih.gov The resulting imidazolium salts are of interest for their potential applications as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). The synthesis of such salts often involves the reaction of the N-substituted imidazole with an alkyl halide in a suitable solvent. nih.gov

Acylation: N-acyl imidazoles are well-known as reactive acylating agents. nih.govnih.gov The acylation of this compound at the N-3 position would lead to the formation of a reactive N-acylimidazolium species. These compounds are generally more susceptible to nucleophilic attack at the acyl carbon than typical amides, making them useful in acyl transfer reactions. nih.gov The reaction with acyl halides, such as benzoyl chloride, is a common method for the preparation of N-acyl imidazoles. nih.govyoutube.com The reactivity of these N-acyl derivatives can be tuned by the substituents on the imidazole and acyl moieties. nih.gov

Serial Double Nucleophilic Additions

The concept of serial double nucleophilic additions typically involves the sequential addition of two nucleophiles to a substrate. In the context of this compound, such a reaction pathway would likely require the initial formation of a more electrophilic species, such as a dicationic imidazolium salt. While there is no direct literature on serial double nucleophilic additions to this compound itself, the general principles of nucleophilic addition to imines and related systems can provide some insight. nih.govyoutube.com The formation of an imidazolium salt by quaternization at N-3 makes the C-2 position more electrophilic and susceptible to nucleophilic attack. A subsequent reaction could potentially occur if a second electrophilic site is generated.

Oxidation and Reduction Pathways

The this compound molecule contains several functionalities that can be targeted by oxidizing and reducing agents. The imidazole ring, the phenyl groups, and the N-methyl group can all potentially undergo transformation under appropriate conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize substituted imidazoles. nih.govresearchgate.net The outcome of the oxidation can vary depending on the reaction conditions and the nature of the substituents. For instance, the oxidation of some imidazole derivatives with acidic potassium permanganate has been shown to result in chemiluminescence. nih.gov In other cases, alkyl side chains on heterocyclic rings can be oxidized to carboxylic acids. researchgate.net The phenyl groups of this compound could also be susceptible to oxidation under harsh conditions. The oxidation of 1-(arylazo)piperidines with potassium permanganate has been shown to occur at the α-position of the piperidine (B6355638) ring. rsc.org

Reduction: The imidazole ring is generally resistant to reduction. However, the phenyl groups can be reduced under catalytic hydrogenation conditions. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are typically used for the reduction of ketones and aldehydes to alcohols and are generally not strong enough to reduce aromatic rings or esters under standard conditions. nih.govlibretexts.org The reduction of a ketone with sodium borohydride is a standard laboratory procedure. The reactivity of NaBH4 can be enhanced by the addition of certain additives, allowing for the reduction of less reactive functional groups. libretexts.org For example, CoCl2 can catalyze the chemoselective reduction of phenyl carboxylic esters with NaBH4. researchgate.net While specific reduction pathways for this compound are not well-documented, the application of standard reduction methodologies would likely target any reducible functional groups appended to the core structure.

Selective Functional Group Transformations (e.g., Aldehyde Oxidation/Reduction if 2-substituted)

The presence of substituents on the imidazole ring, particularly at the 2-position, opens avenues for a variety of selective functional group transformations. For instance, a 2-formyl-1-methyl-4,5-diphenyl-1H-imidazole can undergo both oxidation to a carboxylic acid and reduction to a hydroxymethyl group. These transformations are crucial for the synthesis of diverse derivatives with tailored properties.

The oxidation of a 2-formyl group can be achieved using standard oxidizing agents, while reduction to the corresponding alcohol is typically accomplished with hydride reagents. The specific conditions for these reactions would be chosen to ensure compatibility with the diphenyl-substituted imidazole ring.

Atmospheric Oxidation Reactions (e.g., Hydroxyl Radical Initiated Processes)

The atmospheric fate of imidazole derivatives is largely governed by their reactions with hydroxyl (OH) radicals. rsc.orgrsc.orgsemanticscholar.org For the parent imidazole, theoretical and experimental studies have shown that the dominant initial step is the addition of the OH radical to the carbon atoms of the ring, rather than hydrogen abstraction. rsc.orgrsc.orgresearchgate.netresearchgate.net This process is significantly faster than H-abstraction by several orders of magnitude. rsc.orgrsc.orgresearchgate.net

The addition of the OH radical can occur at different positions on the imidazole ring, leading to various hydroxyimidazolyl radical adducts. rsc.org The regioselectivity of this addition is influenced by temperature and pressure. rsc.orgrsc.org For imidazole itself, the kinetically most favorable process is the addition of the OH radical to a carbon atom adjacent to a nitrogen atom. rsc.orgrsc.org The subsequent reactions of these adducts with molecular oxygen and NOx in the atmosphere lead to a complex array of products, including ring-opened species. semanticscholar.orgrsc.org

The atmospheric lifetime of imidazole is estimated to be relatively short, on the order of hours to a few days, due to these rapid reactions with OH radicals. rsc.orgrsc.orgnih.gov This suggests that imidazole and its derivatives are unlikely to persist in the atmosphere for extended periods. nih.gov

Ring-Opening and Rearrangement Reactions

The imidazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. For instance, certain fused imidazole systems, such as imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles, have been shown to undergo rearrangement to form imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines in the presence of iodine. nih.gov These transformations provide access to a diverse range of heterocyclic structures.

While specific studies on the ring-opening of this compound itself are not prevalent in the provided context, the general reactivity of the imidazole nucleus suggests that such reactions could be induced, for example, by strong bases or under photochemical conditions. The cleavage of the imidazole ring can also occur during certain reactions, such as treatment with acyl chlorides in a two-phase mixture with aqueous sodium hydroxide. youtube.com

Reaction Kinetics and Transition State Analysis

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic protocols.

Kinetic Rate Constants and Reaction Pathways

In the context of nucleophilic substitution reactions, the kinetics of the imidazole-catalyzed decomposition of certain oxalate (B1200264) esters have been investigated. sigmaaldrich.com These studies reveal how the reaction order with respect to imidazole can change depending on the substrate, indicating shifts in the rate-determining step. sigmaaldrich.com

Table 1: Kinetic Data for Imidazole Reactions

| Reaction | Rate Constant (k) | Conditions |

|---|---|---|

| Atmospheric oxidation of imidazole by OH radicals | ~1.22 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 1 bar, near-ambient temperature |

Elucidation of Rate-Limiting Steps and Energy Barriers

Identifying the rate-limiting step is a key aspect of mechanistic analysis. youtube.comyoutube.comyoutube.com For the atmospheric oxidation of imidazole, OH addition is the rate-determining step. rsc.orgrsc.org Theoretical calculations have been used to determine the energy barriers for OH addition to different positions of the imidazole ring. rsc.orgmdpi.com For instance, the Gibbs free activation barriers for hydroxyl radical attack on the C₂, C₄, and C₅ atoms of imidazole are in the range of 5.31–9.22 kcal mol⁻¹. rsc.org

Solvent Effects on Reaction Dynamics and Mechanism

The choice of solvent can significantly influence the kinetics and mechanism of reactions involving imidazole derivatives. nano-ntp.comku.edu Polar protic solvents, for example, can stabilize charged transition states through hydrogen bonding, potentially increasing reaction rates. nano-ntp.comku.edu However, in some cases, such as the alkylation of 1-methylimidazole (B24206), polar protic solvents can retard the reaction rate by forming hydrogen bonds with the nitrogen lone pair, which inhibits its nucleophilic attack. ku.edu

Aprotic solvents can provide a more favorable environment for reactions involving nucleophiles, leading to higher selectivity. nano-ntp.com The effect of the solvent on reaction rates can be quantified using linear solvation energy relationships, which correlate the rate constant with various solvent parameters. ku.edu

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the molecular framework can be obtained.

The ¹H and ¹³C NMR spectra of 1-methyl-4,5-diphenyl-1H-imidazole provide definitive evidence for its structure. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants reveal connectivity between neighboring atoms.

In a ¹H NMR spectrum recorded in dimethyl sulfoxide-d6 (DMSO-d6), the methyl protons (N-CH₃) appear as a distinct singlet at approximately 3.47 ppm. rsc.org The protons on the two phenyl rings and the imidazole (B134444) ring produce a complex series of multiplets in the aromatic region, typically between 7.15 and 7.77 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The methyl carbon (N-CH₃) signal is observed in the upfield region. The carbons of the phenyl rings and the imidazole ring appear in the downfield aromatic region. For this compound in DMSO-d6, the following key shifts have been reported. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d6

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 3.47 | s, 3H (N-CH₃) |

| 7.15 | t, J= 7.2 Hz, 1H (Ar-H) | |

| 7.21 | t, J= 7.2 Hz, 2H (Ar-H) | |

| 7.43-7.45 | m, 4H (Ar-H) | |

| 7.50-7.53 | m, 3H (Ar-H) | |

| 7.72-7.77 | m, 4H (Ar-H) | |

| ¹³C | 32.8 | N-CH₃ |

| 126.6 | Ar-C | |

| 127.9 | Ar-C | |

| 128.0 | Ar-C | |

| 128.8 | Ar-C | |

| 129.1 | Ar-C | |

| 130.8 | Ar-C | |

| 134.4 | Ar-C (ipso) | |

| 137.6 | Imidazole C-2 | |

| 145.5 | Imidazole C-4/C-5 |

Data sourced from a study by The Royal Society of Chemistry. rsc.org The table presents a typical representation of the NMR data for this compound.

While standard ¹H and ¹³C NMR confirm the basic structure, advanced techniques can probe more subtle features like stereochemistry and conformational dynamics. For molecules with rotational barriers, such as the phenyl groups in this compound, dynamic NMR (DNMR) studies can be employed. researchgate.net By analyzing spectra at various temperatures, it is possible to determine the energy barriers for rotation of the phenyl rings relative to the imidazole core. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions, providing insights into the preferred spatial arrangement of the phenyl and methyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are dependent on bond strengths and atomic masses, providing a unique "fingerprint" for the compound.

Table 2: Characteristic IR Absorption Bands for Substituted Imidazoles

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| 1615 - 1450 | C=N and C=C Ring Stretching (Imidazole, Phenyl) |

| 1400 - 1000 | In-plane C-H Bending |

| < 900 | Out-of-plane C-H Bending |

This table is a generalized representation based on data for similarly substituted imidazole compounds. rsc.orgrsc.orgrsc.org

Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong in Raman spectra, making it a useful tool for analyzing the phenyl and imidazole groups.

Resonance Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes associated with a molecule's chromophore. escholarship.org By tuning the excitation laser wavelength to an electronic absorption band of the molecule, vibrations coupled to that electronic transition are significantly enhanced. mst.edunih.gov For this compound, the π-conjugated system of the diphenyl-imidazole core is the primary chromophore. An RR study could provide valuable information on how the geometry of this core, such as the bond lengths of the imidazole ring and the inter-ring C-C bonds, changes upon electronic excitation. escholarship.org This is crucial for understanding the molecule's photochemical properties.

Mass Spectrometry: Ionization Techniques and Fragmentation Pathways for Molecular Mass and Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₆H₁₄N₂, corresponding to a molecular weight of approximately 234.30 g/mol . chemsynthesis.com

High-resolution mass spectrometry (HR-MS), often using soft ionization techniques like electrospray ionization (ESI), can confirm the elemental composition by providing a highly accurate mass measurement. acs.org Under ionization, the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic pathways. Common fragmentation could include the loss of the methyl group (a loss of 15 Da) or cleavage of the phenyl groups. The stability of the aromatic imidazole and phenyl rings would influence the observed fragmentation pattern, leading to characteristic daughter ions that help confirm the initial structure.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopies are powerful tools to probe the electronic transitions and photophysical behaviors of imidazole derivatives. While specific data for this compound is not extensively detailed in the available literature, studies on closely related 4,5-diphenyl-1H-imidazole derivatives provide significant insights into their electronic properties.

These compounds often exhibit notable fluorescence, which makes them suitable for applications such as fluorescent chemosensors. For instance, two chemosensors derived from 4,5-diphenyl-1H-imidazole show selective fluorescence quenching in the presence of iron(III) ions (Fe³⁺). nih.gov This quenching is attributed to a chelation-quenched fluorescence (CHQF) mechanism. nih.gov The binding constants for the formation of these sensor-iron complexes were calculated to be 2.2 × 10³ and 1.3 × 10⁴ M⁻¹, respectively. nih.gov

The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is another key feature observed in certain derivatives. Compounds like 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol and 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol exhibit fluorescence due to ESIPT. nih.govnih.gov This process, leading to a large Stokes shifted fluorescence emission, is confirmed by detailed photophysical and quantum chemical studies. nih.gov The high photoluminescence quantum yield in some of these molecules is attributed to the twisted conformation of the phenyl substituents, which restricts intramolecular motion and prevents self-quenching. nih.gov

UV-Vis absorption studies on 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) dissolved in DMF revealed absorption peaks at 340 nm and 406 nm, with the latter being attributed to a π→π* transition. researchgate.net

Table 1: Photophysical Properties of Selected 4,5-Diphenyl-1H-imidazole Derivatives

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Noted Mechanism/Application | Reference |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | 340, 406 | Not specified | Nonlinear Optical (NLO) Material | researchgate.netresearchgate.net |

| 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol | Not specified | Green fluorescence | Excited State Intramolecular Proton Transfer (ESIPT) | nih.gov |

| Chemosensor 1 (4,5-diphenyl-1H-imidazole derivative) | Not specified | 435 (quenched by Fe³⁺) | Fluorescent chemosensor for Fe³⁺ | nih.gov |

| Chemosensor 2 (4,5-diphenyl-1H-imidazole derivative) | Not specified | 390 (quenched by Fe³⁺) | Fluorescent chemosensor for Fe³⁺ | nih.gov |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Not specified | Exhibits fluorescence | Excited State Intramolecular Proton Transfer (ESIPT) | nih.gov |

X-ray Diffraction Crystallography: Single Crystal Analysis for Precise Molecular Geometry

These studies consistently show a non-planar conformation where the phenyl rings are twisted relative to the central imidazole ring. The degree of this twist, represented by the dihedral angle, varies depending on the substituents at the N1 and C2 positions. For example, in 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, the dihedral angles between the imidazole ring and the two phenyl rings at positions 4 and 5 are 31.16° and 49.62°, respectively. iosrjournals.org In another derivative, 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the two phenyl groups and the chlorophenyl group exhibit dihedral angles of 30.03°, 67.49°, and 41.56° with the imidazole core. nih.gov The crystal structure of 1-Dehydroabietyl-4,5-diphenyl-1H-imidazole also shows a conjugated system between the imidazole and the two phenyl rings, with dihedral angles of 70.18° and 12.77°. researchgate.net

Even in a related but different structure, 1-Methyl-4,5-dinitro-1H-imidazole, the substituents are twisted with respect to the imidazole plane, with the two nitro groups forming dihedral angles of 24.2° and 33.4°. nih.gov These structural parameters are crucial for understanding the molecule's packing in the crystal lattice and for interpreting its electronic and photophysical properties.

Table 2: Crystallographic Data for Selected Derivatives of 1H-Imidazole

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca21 | Imidazole with phenyl rings: 31.16, 49.62 | iosrjournals.org |

| 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | Monoclinic | C2/c | Imidazole with phenyl/chlorophenyl rings: 30.03, 67.49, 41.56 | nih.gov |

| 1-Dehydroabietyl-4,5-diphenyl-1H-imidazole | Orthorhombic | P212121 | Imidazole with phenyl rings: 70.18, 12.77 | researchgate.net |

| 1-Methyl-4,5-dinitro-1H-imidazole | Orthorhombic | Pca21 | Imidazole with nitro groups: 24.2, 33.4 | nih.gov |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is vital for characterizing chiral molecules. These methods measure the differential absorption and refraction of left- and right-circularly polarized light, respectively, providing information about the stereochemistry and conformation of chiral compounds.

For the this compound scaffold, chiroptical properties are investigated by introducing chiral substituents. Research into chiral 1-methyl-1H-imidazole π-conjugated derivatives has demonstrated that they can exhibit strong chiroptical properties. rsc.org The characterization of these derivatives in thin films using electronic circular dichroism highlights how minor alterations in the chemical structure can cause significant changes in their solid-state aggregation and, consequently, their chiroptical response. rsc.org This sensitivity makes chiroptical spectroscopy a powerful tool for studying the supramolecular organization of these materials. rsc.org The investigation of such derivatives allows for the detection of circularly polarized luminescence, indicating their potential in advanced optical materials and devices. rsc.org

Theoretical and Computational Investigations of 1 Methyl 4,5 Diphenyl 1h Imidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of imidazole (B134444) derivatives. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1-methyl-4,5-diphenyl-1H-imidazole.

Electronic Structure, Molecular Orbitals, and Charge Distribution

Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, 1-(2,3-dihydrobenzo[b] nih.govchemsynthesis.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the HOMO is localized over the entire phenyl ring, while the LUMO is situated on the imidazole, furfuraldehyde, and 1,4-benzodioxan-6-amine (B116551) rings. nih.gov The energy gap between these frontier orbitals is a critical parameter, influencing the molecule's reactivity and electronic transitions. nih.gov

Natural Bond Orbital (NBO) analysis further refines this picture by describing charge delocalization and the stability it imparts to the molecule. nih.gov For instance, in a similar imidazole derivative, NBO analysis revealed electron delocalization with stabilization energies ranging from 5-20 kcal/mol. niscpr.res.in Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying electron-rich and electron-poor regions which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.govniscpr.res.in

Geometry Optimization and Conformational Landscapes

Determining the most stable three-dimensional structure of this compound is a fundamental step in computational analysis. Geometry optimization calculations using DFT, often with basis sets like B3LYP/6-31G(d,p), are employed to find the lowest energy conformation of the molecule in the gaseous phase. nih.gov These calculations provide optimized parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

For example, in a study of a similar compound, the optimized structure revealed a planar geometry for the imidazole-containing fragment. nih.gov The conformation of the phenyl rings relative to the imidazole core is a key feature of the molecule's landscape. In the solid state, as seen in the crystal structure of 1-methyl-4,5-dinitro-1H-imidazole, the nitro groups are twisted with respect to the imidazole plane. nih.gov Similarly, in 1-methyl-5-nitro-1H-imidazole, the nitro group is rotated out of the imidazole plane. researchgate.net These twists are due to steric interactions between the substituents.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the 1H and 13C NMR chemical shifts. bohrium.comnih.gov The accuracy of these predictions is often dependent on the choice of the functional and basis set. bohrium.comnih.gov For instance, studies on other heterocyclic compounds have shown that functionals like B97D and TPSSTPSS can provide accurate predictions that correlate well with experimental data. bohrium.comnih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled to better match experimental FT-IR spectra, aiding in the assignment of vibrational modes. For a related imidazole derivative, the calculated vibrational frequencies for C-H stretching were found to be in good agreement with the experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.netresearchgate.net This method can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed in experimental UV-Vis spectra. researchgate.netresearchgate.net For example, the absorption peaks for 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) were attributed to π→π* transitions. researchgate.net

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for Imidazole Derivatives

| Spectroscopic Technique | Experimental Data (for related compounds) | Theoretical Prediction Method |

| ¹H NMR | Aromatic protons: 7.14-8.53 ppm nih.gov | GIAO with various DFT functionals bohrium.comnih.gov |

| ¹³C NMR | C=N carbon: ~156 ppm nih.gov | GIAO with various DFT functionals bohrium.comnih.gov |

| IR (cm⁻¹) | C=N stretch: ~1599 cm⁻¹ nih.gov | DFT (e.g., B3LYP) nih.gov |

| UV-Vis (nm) | π→π* transition: ~340-470 nm researchgate.net | TD-DFT researchgate.netresearchgate.net |

Note: The experimental data is for closely related diphenyl-imidazole derivatives and serves as a representative example.

Analysis of Hyperfine Interactions and Spin States

While not as commonly reported for this specific molecule in the provided context, DFT can be a powerful tool for analyzing hyperfine interactions in radical species or paramagnetic complexes involving imidazole derivatives. These calculations can predict the coupling constants between electron and nuclear spins, which are observable in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The spin state of a molecule, particularly for transition metal complexes of imidazole ligands, can also be determined through DFT calculations by comparing the energies of different possible spin multiplicities.

Intermolecular Interactions and Charge-Transfer Complexes (e.g., with Iodine)

DFT is well-suited to study the non-covalent interactions that govern the formation of molecular complexes. For instance, the interaction of this compound with molecules like iodine can be modeled to understand the nature of the resulting charge-transfer complex. These calculations can elucidate the geometry of the complex, the binding energy, and the extent of charge transfer from the imidazole (as a Lewis base) to the iodine molecule. In related systems, such as gold complexes of 1,3-diethyl-4,5-diphenyl-1H-imidazole, the interaction with various nucleophiles has been studied, revealing the formation of new complexes and ligand scrambling. acs.org

Quantum Chemical Modeling of Chemical Reactivity and Mechanisms

Beyond static properties, quantum chemical modeling can be used to explore the reactivity of this compound and the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, reaction pathways can be mapped out.

For example, the synthesis of imidazole derivatives can be modeled to understand the reaction mechanism. The synthesis of 4,5-diphenyl-1H-imidazole itself is achieved through the reaction of benzil (B1666583) with paraformaldehyde and ammonium (B1175870) acetate. nih.gov The subsequent N-methylation to form this compound can also be studied computationally.

Furthermore, reactivity indices derived from DFT calculations, such as the Fukui function and dual descriptor, can predict the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule. This information is invaluable for designing new synthetic routes and understanding the molecule's role in various chemical processes. Studies on related 4,5-diphenyl imidazole derivatives have used computational chemistry to investigate their performance as corrosion inhibitors, indicating that the presence of electron-donating substituents can enhance their inhibitory effect. uin-alauddin.ac.id

Potential Energy Surface (PES) Mapping and Transition State Characterization

Potential Energy Surface (PES) mapping is a fundamental computational tool used to explore the energy of a molecular system as a function of its geometry. For reactions involving this compound, mapping the PES allows for the identification of stable intermediates, products, and, most importantly, transition states—the high-energy structures that connect reactants to products.

While specific PES maps for reactions of this compound are not extensively documented in publicly available literature, the principles are well-established from studies on related imidazole syntheses and reactions. For instance, the synthesis of tetrasubstituted imidazoles involves several key steps where transition state characterization is vital. researchgate.net Computational studies on the synthesis of similar imidazole derivatives often employ Density Functional Theory (DFT) to locate and characterize transition states. researchgate.net These calculations would typically involve optimizing the geometry of the proposed transition state structure and confirming it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For this compound, PES mapping would be instrumental in understanding reactions such as N-alkylation, electrophilic substitution at the imidazole ring, or more complex cyclization reactions. Characterizing the transition states for these processes provides critical information about the reaction's feasibility and the structural changes that occur during the transformation.

Reaction Pathway Elucidation and Energy Barriers

Building upon PES mapping, the elucidation of reaction pathways provides a step-by-step description of a chemical transformation. This involves tracing the minimum energy path (MEP) that connects reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state defines the activation energy or energy barrier, a key determinant of the reaction rate.

Computational studies on the synthesis of multi-substituted imidazoles have demonstrated the power of these methods. For example, in the formation of a tetrasubstituted imidazole in an ionic liquid, computational analysis revealed that the presence of the ionic liquid significantly lowers the energy barriers by changing the nature of the transition states. researchgate.net In an IL-free environment, a key step like carbonyl hydroxylation was calculated to have a high Gibbs free energy barrier, which was dramatically reduced through the catalytic effect of the ionic liquid. researchgate.net

For this compound, elucidating reaction pathways could clarify mechanisms of its synthesis or degradation. For instance, the common synthesis of lophine (2,4,5-triphenyl-1H-imidazole) derivatives often proceeds through a multi-component reaction, and computational elucidation of the pathway would reveal the precise sequence of bond formations and the associated energy barriers for each step. acs.orgscirp.org This knowledge is invaluable for optimizing reaction conditions to improve yields and minimize byproducts.

Kinetic Calculations (e.g., RRKM, TST) and Thermodynamic Parameters

Once the energy barriers from the PES are known, kinetic parameters can be calculated using theories such as Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory. TST is widely used to estimate rate constants from the Gibbs free energy of activation. RRKM theory provides a more sophisticated model, particularly for unimolecular reactions, by considering the distribution of energy within the molecule's vibrational modes.

Table 1: Experimental Thermodynamic Data for 4,5-Diphenyl-1H-imidazole

| Property | Value | Temperature (K) | Method | Source |

| Enthalpy of Fusion (ΔfusH) | 32.34 kJ/mol | 505 | DSC | nist.gov |

This interactive table provides available thermodynamic data for the parent compound.

Theoretical calculations using DFT can also predict various thermodynamic properties, including enthalpy, entropy, and Gibbs free energy for this compound and its reactions. These calculated values are crucial for predicting reaction spontaneity and chemical equilibria.

Analysis of Electron Density Changes and Aromaticity during Reactions (e.g., NBO, MEDT)

Understanding how electron density is redistributed during a chemical reaction is key to explaining reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational method that examines charge distribution, orbital interactions, and charge delocalization within a molecule.

For imidazole derivatives, NBO analysis provides insights into the stability conferred by hyperconjugative interactions. Studies on molecules with a diphenyl-1H-imidazole core have used NBO analysis to investigate charge transfer within the molecule, which is linked to its nonlinear optical properties. researchgate.netnih.govsemanticscholar.org These analyses typically show significant delocalization of electron density from lone pairs of nitrogen and oxygen atoms to antibonding orbitals of the imidazole and phenyl rings, which stabilizes the molecule. researchgate.netnih.gov

Aromaticity is another critical electronic feature of the imidazole ring. The imidazole ring is considered aromatic due to its cyclic, planar structure with 6 π-electrons. This aromaticity contributes to its stability and influences its reactivity. During reactions that disrupt this system, such as addition reactions, a loss of aromaticity would be observed, accompanied by a significant energy penalty. Computational methods can quantify aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS), providing insight into how the aromatic character changes along a reaction pathway.

Table 2: Summary of NBO and Electronic Structure Analysis Findings for Diphenyl-1H-imidazole Derivatives

| Analysis Type | Key Findings | Significance | Source |

| NBO Analysis | Shows charge delocalization and hyperconjugative interactions. | Explains molecular stability and charge transfer properties. | researchgate.netnih.gov |

| HOMO-LUMO Analysis | A low energy gap is often observed. | Linked to high reactivity and potential for nonlinear optical applications. | researchgate.netnih.govsemanticscholar.org |

| Aromaticity | The imidazole core is an aromatic system. | Contributes to the molecule's overall stability and influences its chemical behavior. | nih.gov |

This interactive table summarizes findings from computational analyses on related imidazole compounds.

Molecular Dynamics Simulations: Understanding Dynamic Behavior and Solvation Effects

While quantum mechanical calculations provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal how the phenyl groups rotate relative to the central imidazole ring, which can influence its ability to interact with other molecules or biological targets.

Furthermore, MD simulations are exceptionally useful for studying solvation effects. The behavior of a molecule can change dramatically in different solvents. By explicitly including solvent molecules (like water or organic solvents) in the simulation box, MD can model specific solute-solvent interactions, such as hydrogen bonding. jlu.edu.cn Theoretical studies on related systems have shown that solvent polarity can influence molecular geometries and electronic structures. jlu.edu.cn For instance, MD simulations can be combined with metadynamics to understand how a solvent like DMSO affects the stability and interaction of a molecule with other species in the solution. nih.gov This is crucial for predicting how this compound would behave in a real-world chemical or biological system, providing insights that complement the gas-phase or implicit solvent models often used in quantum chemical calculations.

Advanced Applications in Catalysis and Functional Materials

Ligand Design in Coordination Chemistry

The presence of a basic imine nitrogen atom makes imidazole (B134444) and its derivatives effective ligands for coordinating with transition metal ions. wikipedia.org This ability to form stable metal complexes is fundamental to their application in various chemical fields.

The imidazole scaffold is a cornerstone in the development of ligands for transition metal complexes. wikipedia.orgresearchgate.net The nitrogen atom at position 3 acts as a pure sigma-donor, readily binding to metal centers. wikipedia.org Derivatives of 4,5-diphenyl-1H-imidazole have been successfully used to synthesize complexes with various transition metals.

A notable example involves the use of the closely related N,N'-diethyl derivative, 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene, to form stable complexes with gold(I) and gold(III). acs.org The synthesis begins with the N,N'-diethylation of 4,5-diphenyl-1H-imidazole. acs.org Subsequent reactions yield a series of halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) and bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]dihalidogold(III) complexes. acs.org X-ray crystallography confirmed the structures, revealing a linear geometry for the gold(I) complexes and a square planar environment for the gold(III) centers. acs.org In the gold(III) complexes, the N-heterocyclic carbene (NHC) moieties are oriented perpendicularly to the coordination plane. acs.org

Similarly, other complex tetra-substituted imidazole ligands derived from a 4,5-diphenyl-1H-imidazole core have been synthesized and reacted with first-row transition metals, including Co(II), Ni(II), Cu(II), Mn(II), and Zn(II), to form stable metal complexes. nih.gov The synthesis of these compounds highlights the utility of the diphenyl-imidazole framework in creating diverse coordination compounds. nih.govscirp.org

| Ligand Derivative | Metal Center | Complex Formula Example | Coordination Geometry | Reference |

|---|---|---|---|---|

| 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene | Gold(I) | [Au(L)Cl] | Linear | acs.org |

| 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene | Gold(III) | [Au(L)₂Cl₂]⁺ | Square Planar | acs.org |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Cobalt(II) | [Co(L)₂] | Not Specified | nih.gov |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Copper(II) | [Cu(L)₂] | Not Specified | nih.gov |

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole-derived ligands are highly effective in the synthesis of MOFs due to the ability of their nitrogen atoms to act as interactive sites for metal ion coordination, which can enhance the formation of porous structures. rsc.orgresearchgate.net

While specific studies detailing the integration of 1-methyl-4,5-diphenyl-1H-imidazole into MOFs are not extensively documented, the principles of MOF design strongly support its potential as a linker or modulator. For instance, other imidazole-based linkers, such as 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), have been used to create novel MOFs with Al, Cr, and Cu. mdpi.com The imidazole rings in these structures are crucial for coordinating with the metal ions to build the framework. mdpi.com The resulting TIBM-Cu MOF demonstrated excellent CO₂ adsorption capacity, attributed to the open metal sites and the nitrogen atoms of the imidazole groups. mdpi.com The successful use of various imidazole derivatives in forming stable and functional MOFs suggests that this compound could similarly be employed to construct new frameworks with tailored properties. rsc.orgrsc.org

Catalytic Applications

The coordination complexes formed from imidazole-based ligands are not merely structural curiosities; they are often catalytically active. The electronic and steric properties of the ligand play a crucial role in determining the efficacy and selectivity of the metal catalyst.

Transition metal complexes featuring imidazole-based ligands are employed in a variety of catalytic reactions. The imidazole group can serve as a coordinating ligand in metalloproteins and as a catalytic residue in enzymes, highlighting its intrinsic suitability for facilitating chemical transformations. nih.gov

Gold complexes of 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene have demonstrated reactivity with various nucleophiles, including biologically relevant thiol-containing molecules like glutathione. acs.org This reactivity underscores the potential for these complexes to participate in or catalyze chemical transformations. The stability and reactivity of these complexes can be tuned by altering the other ligands attached to the metal center, a key principle in catalyst design. acs.org The synthesis of 1,2,4,5-tetrasubstituted imidazoles, for example, is often accomplished through multi-component reactions that can be catalyzed by various acids or metal-based catalysts, indicating the broad utility of imidazoles in catalysis. nih.govresearchgate.net

A significant frontier in catalysis is the development of enantioselective methods to produce specific chiral molecules. Axially chiral ligands, which possess chirality due to restricted rotation around a bond, are particularly effective in asymmetric catalysis. While imidazole ligands with point chirality are well-established, the study of axially chiral imidazoles is a more recent development. nih.gov

Researchers have devised catalytic enantioselective methods to synthesize axially chiral imidazoles that are configurationally stable. nih.gov These molecules can then serve as chiral ligands for transition metals. The strategy involves creating a catalyst where the chiral imidazole ligand imposes a specific three-dimensional environment around the metal's active site. This chiral pocket influences how substrates bind and react, leading to the preferential formation of one enantiomer over the other in the product. nih.govnih.gov For example, a cation-directed desymmetrization method has been developed for the rapid and highly enantioselective synthesis of axially chiral imidazoles. nih.gov This work highlights the potential for creating bespoke imidazole-based catalysts for specific asymmetric transformations. nih.gov

The performance of a catalyst based on a transition metal-imidazole complex is highly dependent on its specific design. Optimization involves the systematic modification of both the metal center and the ligand structure to enhance activity, selectivity, and stability.

One approach to optimization is to screen a variety of related ligands to find the one that gives the best catalytic performance. In the enantioselective synthesis of nih.govhelicenes, a range of TADDOL-derived α-cationic phosphinite ligands were screened in a gold-catalyzed reaction. nih.gov This screening revealed that exchanging an imidazolium (B1220033) moiety for a more electron-withdrawing 1,2,3-triazolium unit, while maintaining the optimal chiral environment, led to outstanding regio- and enantioselectivities and shorter reaction times. nih.gov

Organocatalysis Utilizing Chiral Imidazole Scaffolds

While direct organocatalytic applications of this compound are not extensively documented, its structure is central to the formation of N-Heterocyclic Carbenes (NHCs), a powerful class of organocatalysts. researchgate.netdntb.gov.ua Imidazolium salts, derived from imidazole precursors, are deprotonated to generate stable carbenes that can catalyze a wide array of chemical transformations. acs.orgnih.gov

Development of Functional Materials

The rigid, aromatic structure of this compound, combined with its electronic properties and potential for functionalization, makes it an excellent building block for a variety of functional materials.

Components in Polymeric Systems and Ionic Liquids

Imidazolium-based ionic liquids are a major class of salts that are liquid at or near room temperature. ionike.com These materials are noted for their low vapor pressure, high thermal stability, and tunable solvating properties. ionike.comescholarship.org The this compound scaffold serves as a direct precursor to such materials. Further alkylation of the second nitrogen atom would produce a 1,3-dialkyl-4,5-diphenylimidazolium salt, a type of ionic liquid. The properties of these ionic liquids can be finely tuned by modifying the cation and anion. escholarship.org

Imidazolium-based ionic liquids have also been investigated as components in polymeric systems. For example, 1-hexyl-3-methyl imidazolium chloride ([HMIM]Cl) has been studied as a plasticizer for cationic polymethacrylate (B1205211) films, demonstrating effectiveness comparable to or better than industry-standard plasticizers. nih.gov This highlights the potential for imidazole derivatives to be integrated into polymer matrices to modify their physical and mechanical properties.

Organic Light-Emitting Diode (OLED) Components and Photonic Applications

The 4,5-diphenyl-1H-imidazole core is a significant structural motif in the design of materials for organic light-emitting diodes (OLEDs), particularly for achieving deep-blue emission. tandfonline.com Its derivatives are used as fluorescent emitters and host materials due to their excellent photoluminescence, good thermal properties, and ease of modification. tandfonline.com The twisted conformation between donor and acceptor moieties in these molecules can enhance the photoluminescence quantum yield. tandfonline.com

For instance, the fluorophore 4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (4-BICFTPA), which contains the diphenylimidazole core, has been synthesized and explored as a deep-blue emitter. tandfonline.com The performance of such imidazole-based materials in OLED devices is a subject of active research, with a focus on improving efficiency and color purity. tandfonline.comresearchgate.net

Table 1: Performance of Selected Diphenylimidazole-Based Emitters in OLEDs

| Compound Name | Host | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |

| 4-BICFTPA | CBP (1 wt%) | Not specified | Not specified | Deep-blue |

| 4-PIMCFTPA | CBP (1 wt%) | 1.7 | (0.17, 0.06) | Deep-blue |

Data sourced from a study on solution-processed deep-blue fluorophores. tandfonline.com EQE stands for External Quantum Efficiency; CIE stands for Commission Internationale de l'Eclairage.

Sensor Technologies and Molecular Recognition

The 4,5-diphenyl-1H-imidazole scaffold has proven to be a versatile platform for the development of fluorescent chemosensors for various ions. These sensors operate through mechanisms like fluorescence quenching or enhancement upon binding with the target analyte.

Iron (III) Detection : A chemosensor featuring a 4-methyl-2-(4,5-diphenyl-1H-imidazole-2-yl)phenoxy moiety exhibits a selective fluorescence quenching response toward iron(III) ions (Fe³⁺) in solution. The binding constant for the complex was determined to be approximately 1.3 × 10⁴ M⁻¹. nih.gov

Aluminum (III) Detection : A sensor based on 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (NPDI) was designed for the detection of aluminum ions (Al³⁺). It showed a fluorescence enhancement upon binding, with a detection limit of 7.25 × 10⁻⁸ mol/L. nih.gov

Cyanide and Mercury (II) Detection : A derivative, 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid, was developed as a reversible sensor. It detects cyanide ions (CN⁻) via fluorescence quenching with a detection limit of 1.2 μM. The resulting cyanohydrin can then be used to detect mercury ions (Hg²⁺) through metal-assisted elimination, demonstrating the sensor's reusability. rsc.org

Table 2: Characteristics of 4,5-Diphenyl-1H-imidazole-Based Chemosensors

| Sensor Moiety | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Binding Constant (K) |

| 4-methyl-2-(4,5-diphenyl-1H-imidazole-2-yl)phenoxy derivative | Fe³⁺ | Fluorescence Quenching | Not Specified | 1.3 × 10⁴ M⁻¹ |

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (NPDI) | Al³⁺ | Fluorescence Enhancement | 7.25 × 10⁻⁸ M | 1.47 × 10⁵ L/mol |

| 4-(2-(...)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid | CN⁻ | Fluorescence Quenching | 1.2 µM | Not Specified |

| Product of above with CN⁻ | Hg²⁺ | Fluorescence Recovery | Not Specified | Not Specified |

This table summarizes data from multiple research articles. nih.govnih.govrsc.org

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Achievements

Research into 1-methyl-4,5-diphenyl-1H-imidazole and its analogues has led to significant achievements in several key areas. Synthetic organic chemistry has benefited from the development of various methods to construct this tetrasubstituted imidazole (B134444) core. Efficient one-pot, multi-component reactions are frequently employed, utilizing precursors like benzil (B1666583), aldehydes, and primary amines or ammonium (B1175870) acetate. nih.govresearchgate.net Methodologies have been refined to be more environmentally friendly, for instance, by using water as a solvent or employing microwave irradiation to shorten reaction times and improve yields. researchgate.netbiolmolchem.com

In terms of reactivity, the 4,5-diphenyl-1H-imidazole framework has been extensively used as a ligand in coordination chemistry. nih.gov Its derivatives, particularly N-heterocyclic carbenes (NHCs), form stable complexes with a variety of metal ions. acs.org Studies have detailed the reaction behavior of these metal complexes, for instance, gold(I) and gold(III) complexes, against components of biological media, providing insight into their stability and potential as prodrugs. acs.org

The most significant achievements, however, lie in the applications of these compounds. The scaffold is a cornerstone in medicinal chemistry, with numerous derivatives synthesized and evaluated for their biological activities. ontosight.airesearchgate.net Extensive research has demonstrated potent anticancer activity against various cell lines, such as colon (HT-29) and breast (MCF-7) cancer cells. nih.gov Certain derivatives have shown significant cytotoxicity and the ability to induce apoptosis. nih.gov Furthermore, the imidazole core has been incorporated into novel compounds with promising antibacterial properties, with some showing activity against resistant strains like Staphylococcus aureus. scirp.orgnih.gov Beyond medicine, the unique photophysical properties of the scaffold have been harnessed in materials science. Derivatives have been developed as environmentally sensitive fluorophores and for applications in nonlinear optics (NLO). researchgate.netrsc.org

Table 1: Summary of Key Research Findings

| Research Area | Key Achievements | Representative Applications |

|---|---|---|

| Synthesis | Development of efficient one-pot, multi-component synthesis protocols. nih.govresearchgate.net Use of green chemistry principles like water solvents and microwave assistance. researchgate.netbiolmolchem.com | Rapid access to a diverse library of imidazole derivatives for screening. |

| Reactivity | Use as ligands for transition metals (e.g., Co, Ni, Cu, Zn, Au). nih.govacs.org Investigation of complex stability and reactivity in biological media. acs.org | Development of novel catalysts and metallodrugs. |

| Medicinal Chemistry | Discovery of derivatives with significant anticancer activity against colon and breast cancer cell lines. nih.gov Synthesis of compounds with potent antibacterial effects. scirp.orgnih.gov | Potential new therapeutic agents for oncology and infectious diseases. |

| Materials Science | Creation of derivatives exhibiting solvatofluorochromism (fluorescence sensitive to solvent polarity). rsc.org Synthesis of molecules with high nonlinear optical (NLO) properties. researchgate.net | Development of advanced sensors, probes, and materials for optical devices. |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite considerable progress, several knowledge gaps remain. A primary limitation is the full understanding of the structure-activity relationships (SAR). While many derivatives are synthesized and tested, comprehensive SAR studies are often needed to rationally design next-generation compounds with optimized activity and reduced off-target effects. nih.gov For many of the biologically active derivatives, the precise molecular mechanism of action is not fully elucidated. For example, while a compound may show cytotoxicity, its specific intracellular targets often require further investigation. nih.gov

The full potential of this scaffold in materials science is also yet to be realized. Research has largely focused on fluorescence and NLO properties. researchgate.netrsc.org Unexplored avenues include their application in organic electronics, such as organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, or as components in organic solar cells. The coordination chemistry of the this compound ligand with a broader range of metals, including lanthanides and earth-abundant metals, is another underexplored area that could yield novel catalysts or luminescent materials.

Prognosis for Advancements in Synthesis, Reactivity, and Applications

The future of research on this compound is promising. Advances in synthesis are expected to move towards greater efficiency and sustainability, with the adoption of flow chemistry and novel catalytic systems to streamline the production of derivative libraries. researchgate.net We can anticipate the development of more sophisticated synthetic methods allowing for precise, late-stage functionalization of the imidazole core, enabling finer tuning of its properties.

In terms of reactivity, future studies will likely focus on creating more complex, multifunctional molecules where the imidazole core is a key component. This includes the design of bimetallic complexes and the study of their cooperative catalytic effects. nih.govacs.org A deeper investigation into the metabolic fate and stability of imidazole-based drug candidates will be crucial for their clinical translation. acs.org

For applications, the prognosis is particularly strong in targeted therapeutics. Future work will likely involve conjugating these imidazole derivatives to targeting moieties to improve their selectivity for cancer cells. nih.gov In the fight against antimicrobial resistance, designing compounds that inhibit specific bacterial resistance mechanisms is a key future direction. scirp.org In materials science, a concerted effort combining computational modeling and experimental synthesis is expected to produce novel materials with tailored optoelectronic properties for specific high-tech applications. researchgate.net

Interdisciplinary Impact and Broader Implications for Organic Chemistry

The research centered on this compound has a significant interdisciplinary impact. It serves as a bridge between organic synthesis, medicinal chemistry, coordination chemistry, and materials science. The development of drugs based on this scaffold contributes directly to public health challenges like cancer and infectious diseases. researchgate.netnih.govnih.gov The creation of novel fluorophores and NLO materials pushes the boundaries of what is possible in optical and sensor technologies. researchgate.netrsc.org

For the broader field of organic chemistry, the study of this compound and its derivatives provides valuable insights. The synthetic strategies developed are often applicable to other heterocyclic systems, enriching the toolkit available to synthetic chemists. researchgate.netbiolmolchem.com Furthermore, the investigation of its electronic and steric properties helps to refine fundamental principles of molecular design, influencing how chemists approach the construction of functional molecules for any number of applications. The versatility and continued relevance of the this compound core ensure that it will remain a subject of fruitful scientific inquiry for the foreseeable future.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A robust approach involves:

Deprotonation and Coupling : Deprotonate this compound with n-BuLi in anhydrous THF or diethyl ether, followed by reaction with a methyl salicylate derivative to form intermediates .

Methylation : Use excess NaH and MeI for kinetically slow methylation of sterically hindered intermediates (e.g., overnight stirring achieves ~95% yield) .

Deprotection : Cleave methoxymethyl (MOM) groups under acidic conditions to yield the final ligand (83–85% yield) .

- Critical Factors : Solvent choice (THF vs. ether) and steric effects significantly impact reaction efficiency. For example, THF is preferred for bulky substituents to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Identifies functional groups (e.g., O–H vibrations at ~3390 cm⁻¹ for phenolic protons) .

- UV-Vis : Monitors electronic transitions in imidazole derivatives, particularly for photophysical studies .

- Crystallography :

- X-ray Diffraction : Resolves non-planar conformations and dihedral angles (e.g., 35.78° between imidazole and phenyl rings) .

- Software : SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- Data Refinement : Use SHELXL to address disorder or anisotropic thermal motion. For example, in a study of a similar imidazole derivative, C–H⋯O hydrogen bonds and C–H⋯π interactions were resolved by iterative refinement cycles .

- Validation Tools : Employ WinGX for metric analysis of molecular geometry and packing .

- Case Study : A crystal structure with a dihedral angle of 82.09° between the imidazole ring and an allyl group required high-resolution data (R factor = 0.039) to confirm non-covalent interactions .

Q. What role does this compound play in catalytic systems, such as hydrogen evolution?

- Methodological Answer :

- Ligand Design : The compound serves as a precursor for bis-imidazole ligands in cobalt complexes. These ligands stabilize metal centers, enabling electrocatalytic hydrogen production .

- Mechanistic Insight : ESI-MS spectra confirm the formation of cobalt complexes (e.g., [Co(H,pArH)BMIMPh₂]⁺), which exhibit redox-active behavior critical for proton reduction .

Q. How do substituent variations on the imidazole ring affect electronic and steric properties in coordination chemistry?

- Methodological Answer :

- Electronic Effects : Nitro-substituted derivatives (e.g., 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) show enhanced electron-withdrawing capacity, altering redox potentials in catalytic cycles .

- Steric Effects : Bulky 4,5-diphenyl groups restrict ligand flexibility, favoring tetrahedral geometry in metal complexes .

- Case Study : Replacing phenyl with biphenyl groups increases steric hindrance, reducing catalytic turnover but improving selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.